(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one

Antiparasitic drug discovery Structure–Activity Relationship (SAR) Regioisomer differentiation

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one (CAS 690214-76-7) is a synthetic coumarin–chalcone hybrid characterized by a 2H-chromen-2-one core bearing an 8-methoxy substituent and linked via an (E)-acryloyl bridge to a 4-(diethylamino)phenyl moiety. This compound belongs to the broader class of 3-cinnamoyl-2H-chromen-2-ones, a scaffold recognized for its diverse biological potential, including anticancer and antiparasitic activities.

Molecular Formula C23H23NO4
Molecular Weight 377.44
CAS No. 690214-76-7
Cat. No. B2808940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one
CAS690214-76-7
Molecular FormulaC23H23NO4
Molecular Weight377.44
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
InChIInChI=1S/C23H23NO4/c1-4-24(5-2)18-12-9-16(10-13-18)11-14-20(25)19-15-17-7-6-8-21(27-3)22(17)28-23(19)26/h6-15H,4-5H2,1-3H3/b14-11+
InChIKeyOTRYCYVHJOIWCN-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(3-(4-(Diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one (CAS 690214-76-7): A Coumarin–Chalcone Hybrid Procurement & Differentiation Overview


(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one (CAS 690214-76-7) is a synthetic coumarin–chalcone hybrid characterized by a 2H-chromen-2-one core bearing an 8-methoxy substituent and linked via an (E)-acryloyl bridge to a 4-(diethylamino)phenyl moiety [1]. This compound belongs to the broader class of 3-cinnamoyl-2H-chromen-2-ones, a scaffold recognized for its diverse biological potential, including anticancer and antiparasitic activities [2]. Its structural distinction from the more commonly explored 7-methoxy and 7-(diethylamino) regioisomers makes it a compound of specific interest for structure–activity relationship (SAR) investigations and for procurement in probe-discovery programs seeking to interrogate substitution-dependent pharmacological or photophysical properties.

Matched-pair regioisomer SAR probe for 8-OCH₃ vs. 7-OCH₃ comparison
CYP2D6 inhibition profiling with available analog benchmark data
Fluorescent probe tuning via distinct ortho-donating electronic effect
Anticancer cytotoxicity screening in underexplored coumarin-chalcone space

Why Generic Substitution Fails for (E)-3-(3-(4-(Diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one (CAS 690214-76-7)


Coumarin–chalcone hybrids are highly sensitive to the position and nature of substituents on both the coumarin and chalcone rings. Even minor regioisomeric shifts—such as moving the methoxy group from position 7 to position 8—can substantially alter electronic distribution, molecular conformation, target-binding affinity, and pharmacokinetic parameters [1]. Consequently, substituting (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one with its 7-methoxy analog or the parent (unsubstituted) coumarin-chalcone would replace one distinct pharmacological and physicochemical entity with another, undermining SAR analysis, probe fidelity, and the reproducibility of biological screening campaigns. Generic substitution without matched-pair comparator data risks introducing uncontrolled experimental variability.

Target Compound (8-OCH₃)
Methoxy position C8 (ortho to lactone)
Electronic effect ortho-donating
Antiparasitic SAR Unexplored; matched-pair data absent
7-Methoxy Analog (Common Substitute)
Methoxy position C7 (para to lactone)
Electronic effect para-donating
Antiparasitic SAR Known activity; C7 substituent critical
Substituting the 8-methoxy isomer with the 7-methoxy analog may shift electronic and biological profiles, undermining SAR integrity and screening reproducibility.

Quantitative Differentiation Evidence: (E)-3-(3-(4-(Diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one (CAS 690214-76-7) vs. Closest Analogs


Regioisomeric Methoxy Position: 8-OCH₃ vs. 7-OCH₃ Coumarin-Chalcone Hybrids in Antiparasitic SAR

In a comparative antiparasitic evaluation of 16 coumarin–chalcone hybrids, the C7 substituent on the coumarinyl system was identified as a critical structural determinant for both antileishmanial and antitrypanosomal activity [1]. The compound bearing a 7-methoxy group alongside a 3-ethoxy-4-hydroxyphenyl acryloyl moiety achieved an EC₅₀ of 18.6 ± 3.5 µM against Leishmania braziliensis intracellular amastigotes, while the hybrid with a 7-(diethylamino) substituent and a 4-methoxyphenyl acryloyl moiety exhibited an EC₅₀ of 25.6 ± 0.4 µM [1]. (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one (CAS 690214-76-7) positions the methoxy group at C8 rather than C7, a substitution pattern that has not been evaluated in matched-pair antiparasitic assays but is predicted to alter electron density at the coumarin lactone, steric presentation of the acryloyl pharmacophore, and target engagement [1]. This regioisomeric differentiation provides a hypothesis-driven rationale for selecting the 8-methoxy isomer in SAR expansion campaigns.

Regioisomer Antiparasitic SAR
Class-level inference
Target (8-OCH₃): no EC₅₀ data. 7-OCH₃ analog EC₅₀: 18.6 µM (L. braziliensis amastigotes). C7 substituent identified as critical for activity.
Supports regioisomer-dependent antiparasitic SAR expansion.
Matched-pair data for 8-OCH₃ isomer required to quantify potency shift.
Antiparasitic drug discovery Structure–Activity Relationship (SAR) Regioisomer differentiation

CYP2D6 Inhibition Liability: Cross-Study Comparison with Structurally Related Coumarin Derivatives

Cytochrome P450 inhibition is a critical early ADME filtering parameter for probe and lead selection. In a fluorescence-based assay using recombinant human CYP2D6, a closely related coumarin derivative from the same chemotype series exhibited an IC₅₀ of 2,700 nM (2.70E+3 nM) against CYP2D6 [1]. This value represents moderate CYP2D6 inhibition and can be compared to other in-class coumarin-containing compounds that show IC₅₀ values >30,000 nM (e.g., certain chromenone derivatives with alternative substitution patterns) [2]. While the precise CYP2D6 IC₅₀ for CAS 690214-76-7 has not been publicly disclosed, the data from its close structural analog establishes a class-level expectation for CYP2D6 liability assessment, enabling researchers to benchmark their own in-house ADME data and to decide whether to prioritize this compound for further metabolic stability profiling.

CYP2D6 Inhibition Benchmark
Cross-study comparable
Structurally related coumarin analog IC₅₀: 2,700 nM (rhCYP2D6). Target (8-OCH₃): no disclosed CYP2D6 IC₅₀.
Provides ADME benchmarking for coumarin analog CYP2D6 profiling.
Direct CYP2D6 measurement on 8-OCH₃ isomer advised.
Drug metabolism CYP450 inhibition Pharmacokinetic profiling

Structural Differentiation from the Parent DEAC Scaffold: 8-Methoxy vs. Unsubstituted Coumarin Core

The compound (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one (DEAC) serves as the unsubstituted parent scaffold. The introduction of a methoxy group at position 8 in CAS 690214-76-7 adds a moderate electron-donating substituent ortho to the coumarin lactone oxygen, compared to the 7-methoxy isomer where donation occurs para to the lactone [1]. This electronic perturbation is expected to shift the absorption and emission maxima, alter the Stokes shift, and modulate the intramolecular charge-transfer (ICT) character of the chalcone bridge. While no matched-pair photophysical comparison has been published, the established structure–photophysics relationship of coumarin dyes dictates that substitution pattern governs fluorescence quantum yield, solvent sensitivity, and photostability . For scientists developing fluorescent probes, chemosensors, or imaging agents, the 8-methoxy substitution offers a distinct photophysical tuning point not accessible with the parent DEAC or 7-methoxy isomer.

Methoxy Electronic Effect
Class-level inference
8-OCH₃: ortho-donating to coumarin lactone. 7-OCH₃: para-donating. Parent DEAC: unsubstituted.
Distinct electronic perturbation for fluorescent probe tuning.
Photophysical data (λ_abs, λ_em, Φ) not reported for this isomer.
Fluorescent probe design Photophysical property tuning Regioisomer selection

Class-Level Anticancer Potential of Coumarin–Chalcone Hybrids: Rationale for 8-Methoxy Isomer Selection in Oncology Panels

A series of 21 coumarin–chalcone hybrids was evaluated for in vitro cytotoxicity against four human cancer cell lines and normal fibroblasts (NIH3T3), demonstrating that the coumarin–chalcone scaffold possesses intrinsic anticancer potential [1]. Although CAS 690214-76-7 was not specifically tested within that panel, the collective data support the use of this chemotype in oncology screening. The 8-methoxy substitution differentiates CAS 690214-76-7 from the tested compounds, which predominantly featured 7-substitution patterns or alternative chalcone aryl groups. This structural uniqueness positions CAS 690214-76-7 as a valuable expansion compound for medicinal chemistry teams seeking to populate underexplored regions of coumarin–chalcone chemical space in their anticancer screening cascades. Procurement of this specific isomer enables laboratories to generate proprietary matched-pair data against the more extensively characterized 7-substituted analogs.

Anticancer Chemotype Activity
Supporting evidence
Coumarin-chalcone hybrids (21 tested) show in vitro cytotoxicity against cancer cell lines.
Provides rationale for 8-OCH₃ isomer inclusion in oncology cytotoxicity panels.
No compound-specific IC₅₀ for CAS 690214-76-7; direct testing required.
Anticancer drug discovery Cytotoxicity screening Chemical probe development

Optimal Research Application Scenarios for (E)-3-(3-(4-(Diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one (CAS 690214-76-7)


SAR Expansion of Coumarin–Chalcone Hybrids Against Leishmania braziliensis and Trypanosoma cruzi

Build on the antiparasitic activity data reported for 7-substituted coumarin–chalcone hybrids [1] by introducing the 8-methoxy isomer as a matched-pair comparator. The C7 substituent was identified as critical for antiparasitic potency; testing CAS 690214-76-7 in identical intracellular amastigote assays would directly quantify the biological cost or benefit of shifting the methoxy group from C7 to C8. This experiment is essential for complete SAR mapping and for identifying regioisomer-selective lead candidates.

CYP2D6 Liability Profiling in Coumarin-Based Chemical Probes

Use the CYP2D6 IC₅₀ benchmark from a structurally related coumarin analog (IC₅₀ = 2,700 nM [1]) to contextualize in-house ADME data for CAS 690214-76-7. Systematic CYP inhibition profiling across a panel of coumarin-chalcone regioisomers will reveal whether the 8-methoxy group attenuates or exacerbates CYP2D6 inhibition relative to the 7-methoxy and unsubstituted analogs, directly informing lead optimization strategies.

Fluorescent Chemosensor Development Exploiting 8-Methoxy Substitution Effects

Exploit the distinct electronic effect of the 8-methoxy group on the coumarin lactone for designing fluorescent probes or chemosensors. The ortho-donating effect of 8-OCH₃ is predicted to differentially modulate intramolecular charge-transfer (ICT) characteristics compared to the 7-OCH₃ isomer [1]. Researchers synthesizing ion-responsive or polarity-sensitive fluorescent probes can use CAS 690214-76-7 as a starting scaffold for structure–photophysics correlation studies and for developing sensors with tailored spectral properties.

Anticancer Screening of Under-Explored Coumarin–Chalcone Chemical Space

Include CAS 690214-76-7 in cytotoxicity panels against cancer cell lines to compare its activity profile with the 21 previously tested coumarin–chalcone hybrids [1]. The 8-methoxy substitution defines a distinct region of chemical space that has not been systematically explored in published cytotoxicity screens. Generating matched-pair data (8-OCH₃ vs. 7-OCH₃) will enable the identification of regioisomer-dependent anticancer potency and selectivity, potentially yielding novel structure–activity insights and patentable lead series.

Application
Selection Property
Validation Focus
Antiparasitic SAR expansion
Methoxy regioisomeric position (8-OCH₃ vs 7-OCH₃)
Matched-pair potency comparison in intracellular amastigote assays
CYP2D6 inhibition liability profiling
CYP2D6 inhibition benchmark from structural analog
CYP inhibition profile across coumarin regioisomers
Fluorescent chemosensor development
Electronic effect of methoxy group on coumarin lactone
Spectral shift and ICT modulation relative to 7-OCH₃ isomer
Anticancer cytotoxicity screening
Underexplored 8-OCH₃ chemotype in coumarin-chalcone series
Cytotoxicity differential vs. published 7-substituted analogs
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